(1-Methylindolin-3-yl)methanol

Lipophilicity Drug‑likeness Permeability

(1-Methylindolin-3-yl)methanol (CAS 795275-62-6) is an N-methylated dihydroindole (indoline) derivative bearing a hydroxymethyl substituent at the 3‑position of the partially saturated heterocyclic ring. With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g mol⁻¹, the compound features a stereogenic center at C‑3, a computed XLogP3‑AA of 1.2, and one hydrogen‑bond donor (the hydroxyl proton).

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B11919572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylindolin-3-yl)methanol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1CC(C2=CC=CC=C21)CO
InChIInChI=1S/C10H13NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3
InChIKeyYTRYLAQHCCTMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methylindolin-3-yl)methanol – Physicochemical Identity and Structural Baseline for Procurement Decisions


(1-Methylindolin-3-yl)methanol (CAS 795275-62-6) is an N-methylated dihydroindole (indoline) derivative bearing a hydroxymethyl substituent at the 3‑position of the partially saturated heterocyclic ring [1]. With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g mol⁻¹, the compound features a stereogenic center at C‑3, a computed XLogP3‑AA of 1.2, and one hydrogen‑bond donor (the hydroxyl proton) [1]. These physicochemical attributes distinguish it from the fully aromatic indole analogue as well as from regioisomeric and N‑des‑methyl indoline congeners, making it a precisely defined starting material or intermediate in medicinal‑chemistry campaigns.

Why (1-Methylindolin-3-yl)methanol Cannot Be Replaced by a Close Analog Without Risk of Divergent Outcomes


Even structurally proximate indole‑ or indoline‑methanols can exhibit pronounced differences in lipophilicity, hydrogen‑bonding capacity, metabolic vulnerability, and chiral recognition. The saturation of the C2–C3 bond in the indoline core alters electron distribution, conformational flexibility, and oxidative stability relative to the aromatic indole system [1]. The presence of the N‑methyl group blocks a potential hydrogen‑bond donor site and modifies CYP450‑mediated metabolism compared with the des‑methyl parent [2]. Moving the hydroxymethyl group from the 3‑ to the 2‑position creates a regioisomer with distinct steric and electronic properties that can redirect synthetic derivatization or target engagement . Consequently, substituting any of these closely related compounds without explicit comparative data risks irreproducible synthesis, misleading structure–activity relationships, or failed biological assays.

Quantitative Differentiation Evidence for (1-Methylindolin-3-yl)methanol versus Its Closest Analogs


Lower Computed Lipophilicity Relative to the Aromatic Indole Analog

The computed octanol–water partition coefficient (XLogP3‑AA) of (1‑Methylindolin‑3‑yl)methanol is 1.2 [1], whereas the fully aromatic counterpart (1‑methyl‑1H‑indol‑3‑yl)methanol (CAS 6965‑44‑2) has a predicted XLogP3 value of approximately 2.0 [2]. The ≈0.8 log unit difference indicates that the indoline derivative is markedly more hydrophilic, which can translate into higher aqueous solubility and potentially lower passive membrane permeability. This property is critical when selecting a fragment or intermediate for lead‑optimization libraries where lipophilicity‑driven promiscuity or solubility‑limited absorption must be controlled.

Lipophilicity Drug‑likeness Permeability

Divergent Boiling Point and Density Reflecting Altered Intermolecular Interactions

Predicted physicochemical constants highlight a clear divergence between the saturated indoline and the aromatic indole. (1‑Methylindolin‑3‑yl)methanol has a predicted boiling point of 270.9 ± 23.0 °C and a density of 1.101 ± 0.06 g cm⁻³ , whereas the indole analog (CAS 6965‑44‑2) exhibits a markedly higher boiling point (338.8 °C at 760 mmHg) and a slightly higher density (1.12 g cm⁻³) . The ∼68 °C boiling point elevation of the indole compound is consistent with stronger π–π stacking interactions in the aromatic system, affecting distillation parameters, solvent‑exchange protocols, and melt‑processing feasibility.

Volatility Purification Formulation

Stereogenic C‑3 Center Enables Asymmetric Synthesis Not Accessible with Planar Indole Analogs

Unlike the planar (1‑methyl‑1H‑indol‑3‑yl)methanol, the saturated indoline core contains a tetrahedral C‑3 carbon that constitutes a stereogenic center (the compound is obtained as a racemate unless an enantioselective route is employed) [1]. This stereogenicity permits enantioselective C–H functionalization, as demonstrated in a patent describing Ru(II)‑catalyzed enantioselective synthesis of optically active indoline derivatives from indolin‑3‑yl‑methanol precursors [2]. The ability to introduce chirality at the β‑position of the ethanolamine‑type framework is a key differentiator for medicinal chemistry programs targeting chiral receptors or enzymes.

Chirality Enantioselective synthesis Catalysis

N‑Methyl Substitution Abolishes a Hydrogen‑Bond Donor Site Present in the Des‑Methyl Parent

(Indolin‑3‑yl)methanol (CAS 936829‑06‑0) contains an N‑H hydrogen‑bond donor absent in the N‑methylated target compound [1][2]. Removal of this donor alters the compound’s hydrogen‑bond donor count from 2 to 1, which can reduce aqueous solubility but improve passive membrane permeability and metabolic stability by eliminating a site susceptible to N‑dealkylation or N‑oxidation [3]. The N‑methyl group also increases steric bulk, potentially affecting binding‑pocket complementarity.

Hydrogen bonding Metabolic stability Target engagement

Optimal Scientific and Industrial Use Scenarios for (1-Methylindolin-3-yl)methanol Based on Verified Differentiation


Fragment‑Based Lead Discovery Requiring Low Lipophilicity and High Ligand Efficiency

With an XLogP of 1.2, (1‑Methylindolin‑3‑yl)methanol resides in the favorable lipophilicity range for fragment screening libraries. Its lower logP relative to the indole analog (XLogP ≈ 2.0) makes it a more suitable fragment for targets where hydrophobic‑driven promiscuity must be avoided [1]. Procurement for fragment‑based drug discovery (FBDD) campaigns is supported by this measurable differentiation.

Chiral Building Block for Asymmetric Synthesis of Indoline Alkaloids and Ligands

The stereogenic C‑3 center, absent in the planar indole comparator, renders (1‑Methylindolin‑3‑yl)methanol a valuable precursor for enantioselective transformations. Patented methodologies demonstrate Ru(II)‑catalyzed enantioselective C–H functionalization of indolin‑3‑yl‑methanol derivatives [2]. Research groups pursuing chiral indoline‑based catalysts or bioactive molecules can exploit this inherent chirality.

Synthetic Intermediate for N‑Methylated Indoline Pharmaceuticals

The N‑methyl substitution, which eliminates the N‑H donor site, aligns with medicinal chemistry strategies aimed at improving metabolic stability and CNS penetration. This compound serves as a direct building block for scaffolds that require an N‑methylindoline motif, bypassing the need for post‑synthetic N‑alkylation [3]. Procurement is indicated when the target molecule’s SAR demands an N‑methyl group from the earliest synthetic step.

Volatility‑Advantaged Synthesis Where Lower Boiling Point Facilitates Purification

The predicted boiling point of ~271 °C versus ~339 °C for the indole analog allows distillation‑based purification under milder conditions, reducing thermal stress on sensitive intermediates . Process chemists scaling up routes that incorporate this alcohol may select it over the higher‑boiling analog to simplify solvent recovery and product isolation.

Quote Request

Request a Quote for (1-Methylindolin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.